Defined Enantiomeric Purity vs. Racemic trans-2-Methylcyclopropanecarboxylic Acid
Commercially available (1S,2S)-2-methylcyclopropane-1-carboxylic acid is supplied with a defined and quantified enantiomeric purity of ≥97.0%, differentiating it from the racemic trans mixture (CAS 6202-94-4) . This ensures that each batch has a specific, reproducible optical rotation, which is critical for consistency in asymmetric reactions. In contrast, procuring the racemate would introduce a 50% impurity (the (1R,2R)-enantiomer) that would be carried through the entire synthetic sequence, potentially resulting in diastereomeric impurities that are challenging to remove and may affect the final compound's biological activity .
| Evidence Dimension | Enantiomeric purity (optical purity) |
|---|---|
| Target Compound Data | ≥97.0% |
| Comparator Or Baseline | Racemic trans-2-methylcyclopropanecarboxylic acid (CAS 6202-94-4) |
| Quantified Difference | ≥47% absolute difference in enantiopurity (target vs. racemic baseline of 0% e.e.) |
| Conditions | Commercial analytical specification (optical purity) as reported by vendor |
Why This Matters
The high enantiopurity eliminates a significant source of process variability and impurity burden, reducing the need for costly chiral separation steps downstream.
